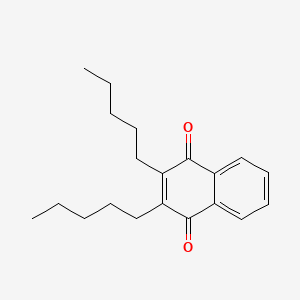![molecular formula C9H15BrO4 B14336414 2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) CAS No. 94977-11-4](/img/structure/B14336414.png)
2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is an organic compound characterized by the presence of oxirane (epoxide) groups and a brominated propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 3-bromopropane-1,2-diol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst/Base: Sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane rings can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Lewis acids such as boron trifluoride or aluminum chloride for ring-opening reactions.
Major Products
Diols: Formed from ring-opening reactions.
Substituted Epoxides: Resulting from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and copolymers with specific properties.
Biology and Medicine
In biological and medical research, this compound can be used to modify biomolecules or surfaces to study interactions at the molecular level. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials. Its ability to form cross-linked networks makes it valuable for creating materials with high mechanical strength and chemical resistance.
Mecanismo De Acción
The mechanism by which 2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) exerts its effects involves the reactivity of its oxirane rings and bromine atom. The oxirane rings can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. The bromine atom can participate in substitution reactions, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar structure but with a butane backbone instead of bromopropane.
1,2-Bis(2,3-epoxypropoxy)ethane: Contains an ethane backbone and two oxirane groups.
Uniqueness
2,2’-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the bromine atom, which provides additional reactivity and allows for a wider range of chemical modifications compared to similar compounds without halogen atoms.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, offering unique opportunities for innovation and development.
Propiedades
Número CAS |
94977-11-4 |
|---|---|
Fórmula molecular |
C9H15BrO4 |
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
2-[[1-bromo-3-(oxiran-2-ylmethoxy)propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO4/c10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h7-9H,1-6H2 |
Clave InChI |
SEYMKFXGUBPSPP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC(CBr)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




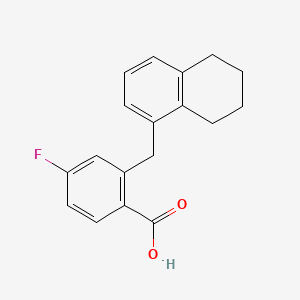
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)

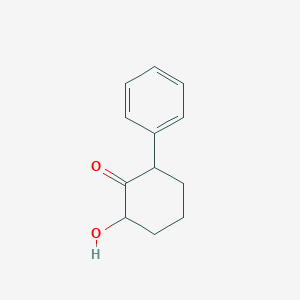

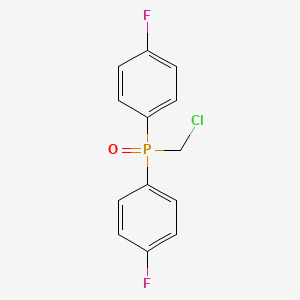
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

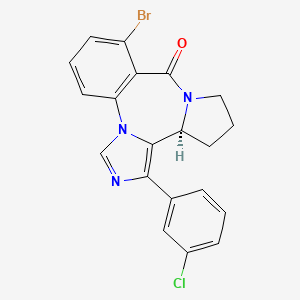
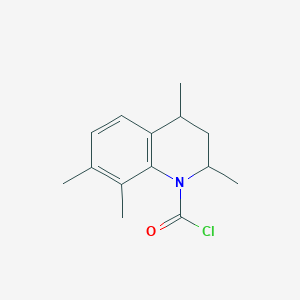
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
